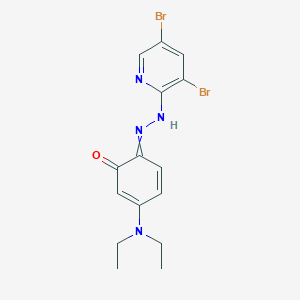

2-(3,5-二溴-2-吡啶偶氮)-5-(二乙氨基)-苯酚

描述

Synthesis Analysis

The synthesis of heterocyclic compounds, including those similar to 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol, often involves the use of enaminones as foundational units. These procedures enable the formation of various bioactive heterocyclic compounds, showcasing the compound's versatility and potential in generating biologically active molecules (Farghaly et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds like 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol can be elucidated through spectral data analysis, highlighting the importance of UV, fluorescence spectra, and the effects of substituents on these properties (Karpińska, Starczewska, & Puzanowska‐Tarasiewicz, 1996).

Chemical Reactions and Properties

Phenothiazine derivatives, closely related to the compound in focus, exhibit various analytical properties useful in chemical analysis. These compounds can undergo oxidation in acidic media, forming color products, and interact with metal complexes and organic compounds to form ion-association complexes, demonstrating the compound's reactivity and potential analytical applications (Joanna Karpińska, Starczewska, & Puzanowska‐Tarasiewicz, 1996).

Physical Properties Analysis

The physical properties, including the physical state, thermal stability, and solubility of phenothiazine derivatives, offer insights into the handling and application potential of 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol (Joanna Karpińska, Starczewska, & Puzanowska‐Tarasiewicz, 1996).

Chemical Properties Analysis

The synthesis and medicinal aspects of related heterocyclic scaffolds demonstrate the chemical versatility and potential pharmacological applications of compounds like 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol. These compounds serve as building blocks for developing drug-like candidates with a broad range of medicinal properties, including anticancer and anti-inflammatory activities (Cherukupalli et al., 2017).

科学研究应用

分光光度法测定金属:用于水溶液中铀(VI)、锌、铜(II)和铁(II)等金属的分光光度测定 (Ohshita, Wada, & Nakagawa, 1983).

光物理特性:研究了其光物理性质,特别是其激发态分子内质子转移途径,显示出单一吸收和双重发射特性 (Padalkar et al., 2011).

流动注射分析:用于流动注射分析中测定铁,证明了其在检测饮用水中痕量铁中的有效性 (Wada, Nakagawa, & Ohshita, 1983).

共振拉曼光谱:已使用共振拉曼光谱研究了该化合物及其在不同 pH 值下的配合物的结构 (Kawai et al., 1987).

与铀的络合:它与铀形成络合物,可用于水-乙醇介质中铀络合的动力学研究 (Rawat, Mohapatra, & Manchanda, 2006).

铜(II)配合物研究:研究了其在铜(II)配合物中的行为,重点关注这些配合物形成的最佳条件及其稳定性 (Menek, Topçu, & Uçar, 2001).

镍离子的光学化学传感器:用于开发一种光学化学传感器,用于测定水溶液中的镍离子 (Amini et al., 2004).

钯(II)测定:应用于钯(II)的分光光度测定,在特定 pH 值下形成紫色配合物 (Zuhri, Shraydeh, & Shalabi, 1986).

金属离子的比色检测:研究了对金属离子(如 Cu2+ 和 UO22+)的选择性比色检测,突出了其作为比色传感器的用途 (Wen et al., 2018).

金属染色:发现使用掩蔽剂和多磷酸盐对组织中的少量金属(如铜、铁、铅和锌)进行染色有效 (Sumi et al., 1983).

抗癌活性:一些衍生物已被研究其潜在的抗癌活性 (Uddin et al., 2020).

属性

IUPAC Name |

2-[(3,5-dibromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Br2N4O/c1-3-21(4-2)11-5-6-13(14(22)8-11)19-20-15-12(17)7-10(16)9-18-15/h5-9,22H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWNVESNWHXBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=N2)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Br2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609226 | |

| Record name | 6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol | |

CAS RN |

14337-54-3 | |

| Record name | 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14337-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3,5-Br2-PADAP facilitate the detection of thiocyanate in water samples?

A1: 3,5-Br2-PADAP forms a violet-red ion associate specifically with thiocyanate ions in the presence of persulfate (S2O82-) []. This color change allows for spectrophotometric detection of thiocyanate. The intensity of the color is directly proportional to the concentration of thiocyanate, enabling quantitative analysis. This method has been successfully applied to determine thiocyanate levels in spiked waste and drinking water samples [].

Q2: Can 3,5-Br2-PADAP be used for the detection of other anions besides thiocyanate?

A2: Yes, research indicates that 3,5-Br2-PADAP can be utilized in the detection of halide anions such as chloride, bromide, and iodide []. The presence of these halides displaces 3,5-Br2-PADAP from its chelate complex with heavy metal salts, leading to noticeable color changes []. This colorimetric response, quantifiable using imaging techniques and statistical analysis, enables the semi-quantitative determination of these anions across a broad concentration range [].

Q3: What are the advantages of using 3,5-Br2-PADAP in analytical methods?

A3: 3,5-Br2-PADAP offers several advantages as an analytical reagent:

- Sensitivity: It exhibits high sensitivity towards specific anions like thiocyanate and halides, allowing for trace-level detection [, ].

- Simplicity: The colorimetric assays utilizing 3,5-Br2-PADAP are relatively straightforward to perform, requiring minimal sample preparation and readily available instrumentation like spectrophotometers or flatbed scanners [, ].

- Versatility: The reagent demonstrates applicability in analyzing various sample types, including environmental samples like water [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1h-Benzo[b]fluorene](/img/structure/B78144.png)

![Naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B78148.png)